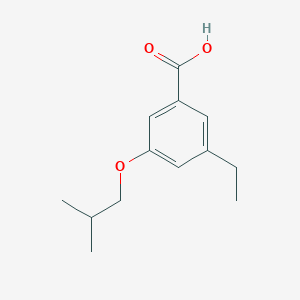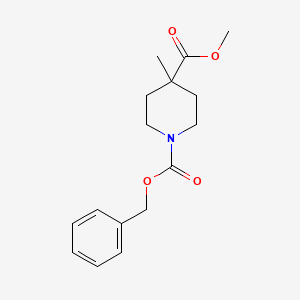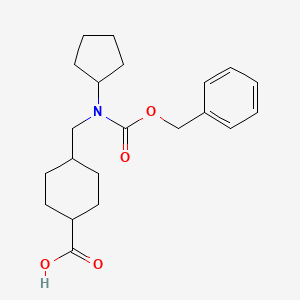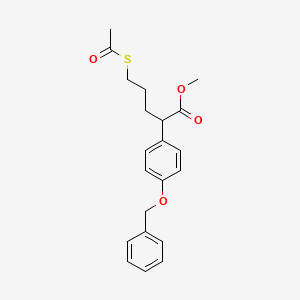
5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The benzyloxyphenyl group can also interact with hydrophobic regions of proteins, influencing their structure and stability .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester include:
- 5-Acetylsulfanyl-2-(4-methoxyphenyl)pentanoic acid methyl ester
- 5-Acetylsulfanyl-2-(4-ethoxyphenyl)pentanoic acid methyl ester
- 5-Acetylsulfanyl-2-(4-propoxyphenyl)pentanoic acid methyl ester .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the acetylsulfanyl and benzyloxyphenyl groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
特性
分子式 |
C21H24O4S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
methyl 5-acetylsulfanyl-2-(4-phenylmethoxyphenyl)pentanoate |
InChI |
InChI=1S/C21H24O4S/c1-16(22)26-14-6-9-20(21(23)24-2)18-10-12-19(13-11-18)25-15-17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,6,9,14-15H2,1-2H3 |
InChIキー |
PLVGLZLOESCMTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCCCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


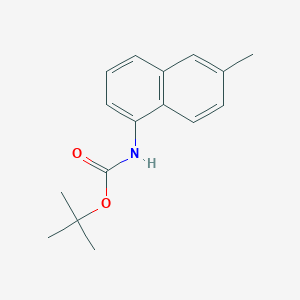
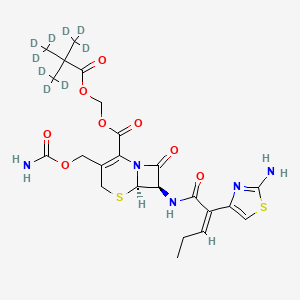
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)
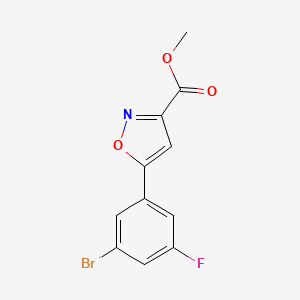


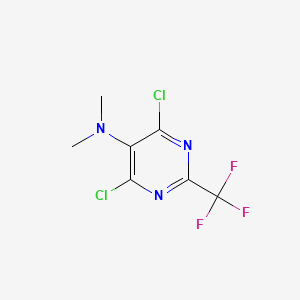
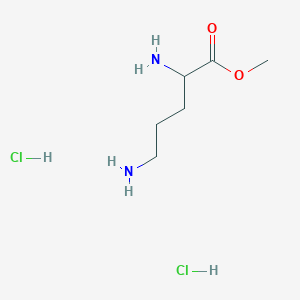
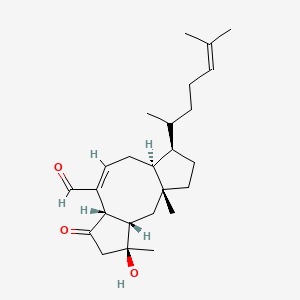
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)

